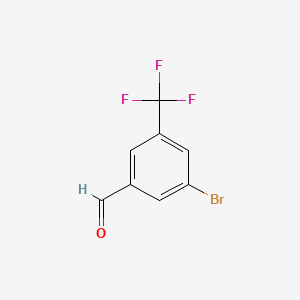

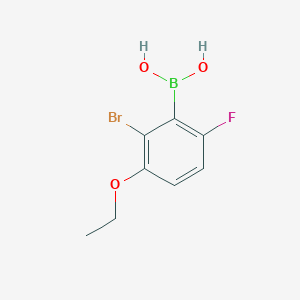

2-Bromo-3-ethoxy-6-fluorophenylboronic acid

Übersicht

Beschreibung

2-Bromo-3-ethoxy-6-fluorophenylboronic acid is a boronic acid derivative that is of interest in organic synthesis and medicinal chemistry due to its potential utility in various chemical transformations. While the specific compound is not directly discussed in the provided papers, related compounds and their reactivity are explored, which can provide insights into the behavior of 2-bromo-3-ethoxy-6-fluorophenylboronic acid in chemical reactions.

Synthesis Analysis

The synthesis of related boronic acid compounds often involves palladium-catalyzed reactions or halodeboronation processes. For instance, the synthesis of multi-substituted dihydronaphthalene scaffolds via a formal [2 + 2 + 2] cycloaddition of 1,6-enynes with 2-bromophenylboronic acids has been reported, showcasing the utility of boronic acids in complex molecule construction . Additionally, the synthesis of 4-(2-Bromoacetyl)-3-fluorophenylboronic acid from 4-bromo-2-fluorobenzonitrile through a series of reactions including Grignard reaction, protection, and bromination steps, indicates a multi-step approach to synthesizing boronic acid derivatives .

Molecular Structure Analysis

The molecular structure of boronic acid derivatives can be characterized by spectroscopic methods and X-ray diffraction techniques. For example, the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was characterized using FT-IR, UV-Vis, and X-ray diffraction, providing detailed information on the molecular geometry and intermolecular interactions . These techniques are likely applicable to the analysis of 2-bromo-3-ethoxy-6-fluorophenylboronic acid as well.

Chemical Reactions Analysis

Boronic acids are versatile reagents in organic synthesis, participating in various chemical reactions. The palladium-catalyzed cascade reactions of chalcones with arylboronic acids, including the formation of C-C/C-C/C-N bonds, demonstrate the reactivity of boronic acids in creating complex heterocyclic structures . Furthermore, the halodeboronation of aryl boronic acids to form aryl bromides and chlorides underlines the potential of boronic acids to undergo transformations leading to halogenated products .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acid derivatives can be influenced by their substituents and molecular structure. Tautomeric equilibria between functionalized 2-formylphenylboronic acids and corresponding oxaboroles have been observed, which can affect the stability and reactivity of these compounds . Additionally, the study of the halodeboronation process provides insights into the reactivity and stability of boronic acids under different conditions .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

- Application : 2-Bromo-3-ethoxy-6-fluorophenylboronic Acid is used as a specific reagent in medicinal chemistry and drug development .

- Method : It is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are used to synthesize bioactive compounds .

- Results : These bioactive compounds are targeted towards disease treatment, including various cancers .

Catalytic Protodeboronation

- Application : 2-Bromo-3-ethoxy-6-fluorophenylboronic Acid can be used in the catalytic protodeboronation of pinacol boronic esters .

- Method : This process involves a radical approach to catalyze the protodeboronation of 1°, 2°, and 3° alkyl boronic esters .

- Results : The protodeboronation was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Synthesis of Liquid Crystalline Fluorobiphenylcyclohexenes and Difluoroterphenyls

- Application : 2-Bromo-3-ethoxy-6-fluorophenylboronic Acid can be used in the synthesis of novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .

- Method : This process involves palladium-catalyzed cross-couplings .

- Results : The resulting compounds are used in the development of new materials with unique properties .

Preparation of Phenylboronic Catechol Esters

- Application : 2-Bromo-3-ethoxy-6-fluorophenylboronic Acid can be used in the preparation of phenylboronic catechol esters .

- Method : This process involves the reaction of the boronic acid with catechol to form the ester .

- Results : The resulting esters are promising anion receptors for polymer electrolytes .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2-bromo-3-ethoxy-6-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BBrFO3/c1-2-14-6-4-3-5(11)7(8(6)10)9(12)13/h3-4,12-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMTOUDRCWLYEHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1Br)OCC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BBrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584580 | |

| Record name | (2-Bromo-3-ethoxy-6-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-ethoxy-6-fluorophenylboronic acid | |

CAS RN |

849052-19-3 | |

| Record name | (2-Bromo-3-ethoxy-6-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![O-[3-(Furan-2-YL)propyl]hydroxylamine](/img/structure/B1284191.png)